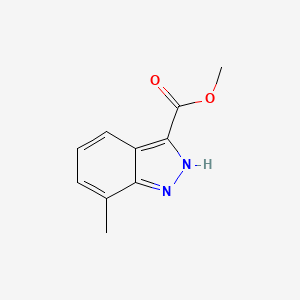

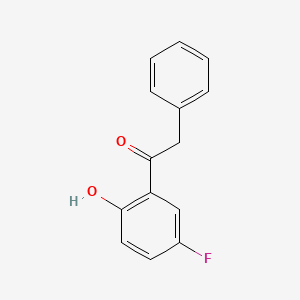

![molecular formula C14H10ClN3OS B3006059 2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-85-0](/img/structure/B3006059.png)

2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as ketamine and pyrido[2,3-d]pyrimidines have been synthesized through various methods involving reactions with reagents like 2-chlorophenyl magnesium bromide and dehydration in the presence of an acidic ionic liquid .Scientific Research Applications

Antiproliferative Agent

Compounds with the pyrido[1,2-a][1,3,5]triazin-4-one core, such as “2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one”, have been studied for their antiproliferative properties. These compounds can inhibit the growth of cancer cells by interfering with cell division and proliferation. The antiproliferative activity makes them potential candidates for cancer therapy research, particularly in the development of new chemotherapeutic agents .

Antimicrobial Activity

The structural complexity of pyrido[1,2-a][1,3,5]triazin-4-ones lends itself to antimicrobial activity. These compounds can be designed to target specific bacterial or fungal pathogens, making them valuable in the study of new antibiotics or antifungal agents. Their efficacy against multi-drug resistant strains is of particular interest in current research .

Anti-inflammatory and Analgesic Applications

Research has indicated that certain derivatives of pyrido[1,2-a][1,3,5]triazin-4-one exhibit anti-inflammatory and analgesic activities. This suggests their potential use in developing treatments for conditions characterized by inflammation and pain, such as arthritis or neuropathic pain syndromes .

Hypotensive Effects

Some pyrido[1,2-a][1,3,5]triazin-4-one derivatives have shown hypotensive effects, which could be beneficial in the management of high blood pressure. These compounds may work by affecting vascular smooth muscle function or influencing the renin-angiotensin system .

Antihistaminic Properties

The antihistaminic properties of pyrido[1,2-a][1,3,5]triazin-4-ones make them candidates for allergy treatment research. They can potentially be used to develop new antihistamines that are more effective or have fewer side effects than currently available medications .

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with cancer. Pyrido[1,2-a][1,3,5]triazin-4-one derivatives, including “2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one”, can act as tyrosine kinase inhibitors, making them important in the research and development of targeted cancer therapies .

Future Directions

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-11-6-2-1-5-10(11)9-20-13-16-12-7-3-4-8-18(12)14(19)17-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNXOQHFHATXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

![9-Bromodispiro[3.0.35.14]nonane](/img/structure/B3005986.png)

![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)

![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)

![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)